3-(tert-butyl)-7,9-dimethyl-1-pentyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pu rine-6,8-dione
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Description
3-(tert-butyl)-7,9-dimethyl-1-pentyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pu rine-6,8-dione is a useful research compound. Its molecular formula is C18H28N6O2 and its molecular weight is 360.462. The purity is usually 95%.
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Scientific Research Applications
Psychotropic Potential and Receptor Affinity
Research has demonstrated the synthesis and evaluation of derivatives of purine-2,6-dione, highlighting their affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds, by modifying the purine core with various substituents, exhibit potential psychotropic activities, including anxiolytic and antidepressant properties. This suggests that similar compounds could be explored for their psychotropic effects and receptor interactions, potentially leading to new treatments for psychological disorders (Chłoń-Rzepa et al., 2013).
Antimicrobial and Mosquito-Larvicidal Activities
Another study focused on the synthesis of novel thiadiazolotriazin-4-ones, including derivatives with a tert-butyl group, which exhibited moderate mosquito-larvicidal and antibacterial activities. This indicates the potential of such compounds in developing new agents for controlling mosquito populations and bacterial infections (Castelino et al., 2014).
Anticancer, Anti-HIV, and Antimicrobial Properties
The synthesis of triazino and triazolo[4,3-e]purine derivatives has shown that these compounds can possess considerable anticancer, anti-HIV, and antimicrobial activities. Such findings underscore the versatility of purine derivatives in medical and pharmaceutical research, paving the way for the development of new therapeutic agents (Ashour et al., 2012).
Properties
IUPAC Name |
3-tert-butyl-7,9-dimethyl-1-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O2/c1-7-8-9-10-24-16-19-14-13(15(25)22(6)17(26)21(14)5)23(16)11-12(20-24)18(2,3)4/h7-11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGKZVVZUIUJPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=NC3=C(N2CC(=N1)C(C)(C)C)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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